molecular formula C8H17N3 B1432584 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine CAS No. 1507918-33-3

1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine

Cat. No.: B1432584
CAS No.: 1507918-33-3
M. Wt: 155.24 g/mol
InChI Key: XHAUNLNGFVMFRR-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine is a bicyclic amine with the molecular formula C8H17N3. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the bridgehead positions. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of N-acetyl derivatives of N,N′-trimethylene- and N,N′-tetramethylene-o-phenylenediamines with ethylene oxide. This reaction produces the corresponding N-(β-hydroxyethyl)-N′-acetyl derivatives, which can then be cyclized in refluxing hydrobromic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its effects are mediated through interactions with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine with a different ring structure.

    1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic amine with a different arrangement of nitrogen atoms.

Uniqueness

1,5-Diazabicyclo[3.2.2]nonan-6-ylmethanamine is unique due to its specific bicyclic structure and the position of its nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAUNLNGFVMFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
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1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Reactant of Route 4
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Reactant of Route 5
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine
Reactant of Route 6
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine

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